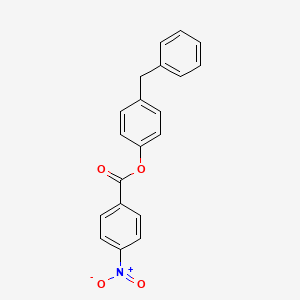
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide, commonly known as BTA, is a chemical compound that has gained attention in scientific research due to its unique properties. BTA is a white crystalline powder that is soluble in water and organic solvents. It is commonly used in laboratory experiments to investigate its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BTA is not completely understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation. BTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
BTA has been shown to have a range of biochemical and physiological effects. Studies have suggested that BTA can modulate the expression of certain genes involved in cancer cell growth and proliferation. BTA has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BTA in laboratory experiments is its high potency and specificity towards cancer cells. BTA has been shown to exhibit minimal toxicity towards normal cells, making it an attractive candidate for cancer therapy. However, the use of BTA in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of BTA in scientific research. One potential direction is the development of BTA-based therapies for the treatment of cancer. Another potential direction is the investigation of BTA's mechanism of action and its potential use in other disease conditions. Further studies are also needed to optimize the synthesis method of BTA and to explore its potential use in combination with other anti-cancer agents.
In conclusion, BTA is a promising compound that has gained attention in scientific research for its unique properties. Its potential use in cancer therapy and other disease conditions warrants further investigation and optimization of its synthesis method.
Méthodes De Synthèse
BTA can be synthesized through a multistep process starting from commercially available compounds. The synthesis method involves the reaction of 1,3-benzodioxole with trichloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure BTA.
Applications De Recherche Scientifique
BTA has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BTA is in the field of cancer research. Studies have shown that BTA exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO3/c11-10(12,13)9(15)14-4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIMYTZARCNUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)



![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)

![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)


![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)

